Enzymatic Substrate Specificity: Gly-Pro-Met vs. Pro-Met Dipeptide and Free Methionine by Tripeptidyl Peptidase
Gly-Pro-Met demonstrates exclusive recognition by ovarian tripeptidyl peptidase as a collagen-related Gly-Pro-X triplet. Gly-Pro-Met-2-naphthylamide is cleaved with Km 0.45 mM and Vmax 722 nmol/min/mg protein at pH 4.5, 37 °C, while corresponding Pro-Met dipeptide and free Met (or Ala, Arg) derivatives are not attacked by the enzyme [1]. This establishes that the full Gly-Pro-Met tripeptide sequence—not merely the Met residue or Pro-Met bond—is required for enzymatic processing.
| Evidence Dimension | Tripeptidyl peptidase substrate cleavage activity |
|---|---|
| Target Compound Data | Km = 0.45 mM; Vmax = 722 nmol/min/mg protein (Gly-Pro-Met-2-naphthylamide) |
| Comparator Or Baseline | Pro-Met-2-naphthylamide: no cleavage detected; Met-2-naphthylamide: no cleavage detected; Arg-2-naphthylamide: no cleavage detected; Ala-2-naphthylamide: no cleavage detected |
| Quantified Difference | Absolute discrimination: Gly-Pro-Met is cleaved; Pro-Met and free amino acid derivatives are not substrates |
| Conditions | pH 4.5, 37 °C, enzyme purified 58-fold from pregnant hog ovary, assayed on arylamide derivatives |
Why This Matters
For researchers using Gly-Pro-Met as an enzyme substrate, this specificity ensures that measured activity reflects tripeptidyl peptidase action on intact collagen-related triplets rather than non-specific exopeptidase degradation, which is critical for assay validity.
- [1] McDonald JK, et al. Partial purification and characterization of an ovarian tripeptidyl peptidase: a lysosomal exopeptidase that sequentially releases collagen-related (Gly-Pro-X) triplets. Biochem Biophys Res Commun. 1985;126(1):63-71. View Source
